Tapentadol O-Sulfate can be sourced through synthetic processes involving tapentadol, which itself is derived from various chemical precursors. The compound is classified as an opioid analgesic due to its action on mu-opioid receptors, alongside its ability to inhibit norepinephrine reuptake.
The synthesis of Tapentadol O-Sulfate typically involves the modification of tapentadol through sulfation processes. One notable method includes the use of sulfuric acid or sulfur trioxide as sulfating agents, which can convert the hydroxyl group of tapentadol into a sulfate ester.
The molecular formula for Tapentadol O-Sulfate is with a molecular weight of approximately 301.402 g/mol. The compound features two defined stereocenters, contributing to its optical activity.
CC[C@H]([C@@H](C)CN(C)C)C1=CC(OS(O)(=O)=O)=CC=C1
KWTWDQCKEHXFFR-SMDDNHRTSA-N
Tapentadol O-Sulfate can undergo various chemical reactions typical for sulfate esters:
The mechanism by which Tapentadol O-Sulfate exerts its analgesic effects involves:
These properties suggest that Tapentadol O-Sulfate has characteristics conducive to both oral and parenteral administration routes.
Tapentadol O-Sulfate is primarily used in clinical settings for:
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3